Product packaging for 4-(Trifluoromethyl)quinolin-5-amine(Cat. No.:CAS No. 1955520-16-7)

4-(Trifluoromethyl)quinolin-5-amine

Cat. No.: B2612905
CAS No.: 1955520-16-7
M. Wt: 212.175
InChI Key: DMWWZFZOMOMGSE-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)quinolin-5-amine is a quinoline derivative serving as a versatile scaffold in medicinal chemistry and materials science research. Quinoline compounds are extensively investigated for their diverse pharmacological properties, particularly as anticancer agents . They exhibit activity through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and disruption of cell replication processes . The incorporation of a strong electron-withdrawing trifluoromethyl group is a strategic modification that can enhance a compound's biological properties and metabolic stability . Furthermore, the trifluoromethyl group is known to participate in intramolecular charge-transfer (ICT) interactions when paired with an electron-donating group like an amine . This ICT effect can produce solvatochromic fluorescence with large Stokes shifts, making structurally similar trifluoromethylquinolines valuable as fluorophores in the development of bioimaging probes . For instance, certain 7-aminoquinolines with a trifluoromethyl group have been successfully applied in live-cell imaging and specifically target the Golgi apparatus . As a building block, this compound can be used to synthesize more complex molecules for probing biological systems or for developing new therapeutic candidates. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F3N2 B2612905 4-(Trifluoromethyl)quinolin-5-amine CAS No. 1955520-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)quinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)6-4-5-15-8-3-1-2-7(14)9(6)8/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWWZFZOMOMGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=NC2=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 4 Trifluoromethyl Quinolin 5 Amine

De Novo Synthesis Strategies

De novo synthesis offers the advantage of building the complex quinoline (B57606) structure with the desired substituents incorporated from the outset. This approach often involves the formation of the pyridine (B92270) ring fused to a benzene (B151609) ring through cyclization reactions.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. organicreactions.org These reactions are advantageous due to their operational simplicity, atom economy, and the ability to generate molecular complexity in a single step. organicreactions.org For the synthesis of quinoline derivatives, several MCRs have been developed. A potential MCR approach for 4-(Trifluoromethyl)quinolin-5-amine could involve the condensation of a suitably substituted aniline (B41778), an aldehyde, and a trifluoromethylated carbonyl compound.

One notable MCR is the Povarov reaction, which typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. While specific examples leading directly to this compound are not prevalent, the modularity of MCRs allows for the theoretical design of such a synthesis by selecting the appropriate starting materials.

Cyclization Pathways to the Quinoline Core

Several classic named reactions provide robust pathways to the quinoline core, which can be adapted for the synthesis of this compound.

Friedländer Annulation: This is one of the most versatile methods for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. wikipedia.orgwikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. wikipedia.orgresearchgate.net To synthesize 4-(trifluoromethyl)quinolines, a 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone can be reacted with a trifluoromethylketone. researchgate.net A proline potassium salt has been shown to be an effective catalyst for the Friedländer annulation to produce 4-trifluoromethyl-substituted quinolines from substituted 2-trifluoroacetyl anilines and various carbonyl compounds under mild conditions. researchgate.net A plausible route to this compound via a Friedländer synthesis would involve the reaction of 2,6-diaminobenzaldehyde with a trifluoromethyl carbonyl compound, although this specific transformation requires further investigation.

A modification of this approach involves a domino nitro reduction-Friedländer heterocyclization. mdpi.comresearchgate.net In this strategy, a 2-nitrobenzaldehyde (B1664092) is reduced in situ to the corresponding 2-aminobenzaldehyde, which then immediately undergoes a Friedländer condensation with a carbonyl compound present in the reaction mixture. mdpi.comresearchgate.net This avoids the isolation of the often-unstable 2-aminobenzaldehyde. mdpi.com

Combes Quinoline Synthesis: The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org The reaction proceeds through a Schiff base intermediate which then undergoes acid-catalyzed ring closure. wikipedia.org For the target molecule, this would necessitate the use of a substituted m-phenylenediamine (B132917) and a trifluoromethyl-β-diketone. The regioselectivity of the cyclization would be a critical factor to control.

Doebner-von Miller and Skraup Syntheses: These are also well-established methods for quinoline synthesis. The Doebner-von Miller reaction utilizes an aniline and α,β-unsaturated carbonyl compounds. wikipedia.orgiipseries.org The Skraup synthesis is a classic method that involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.orgquimicaorganica.orgnumberanalytics.com While powerful for certain substitution patterns, the harsh conditions and potential for complex mixtures can be a drawback. wikipedia.org Adapting these methods for the specific synthesis of this compound would require careful selection of substituted anilines and reaction conditions to achieve the desired regiochemistry.

Table 1: Comparison of Classical Quinoline Cyclization Pathways

Synthesis MethodKey ReactantsGeneral ConditionsReference
Friedländer Synthesis2-Aminoaryl aldehyde/ketone + Compound with α-methylene groupAcid or base catalysis wikipedia.orgresearchgate.net
Combes SynthesisAniline + β-DiketoneAcid catalysis (e.g., H₂SO₄) wikipedia.org
Doebner-von Miller ReactionAniline + α,β-Unsaturated carbonyl compoundAcid catalysis (Lewis or Brønsted) wikipedia.org
Skraup SynthesisAniline + Glycerol + Oxidizing agentStrong acid (H₂SO₄), heat wikipedia.org
Pfitzinger ReactionIsatin + Carbonyl compoundBase catalysis wikipedia.org

Cascade Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. These sequences are highly efficient in building molecular complexity. A palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines has been reported for the synthesis of quinolines. jocpr.com The development of a cascade process that incorporates a trifluoromethyl group and an amino group at the desired positions of the quinoline ring represents a sophisticated synthetic strategy. For instance, a cascade reaction involving an intramolecular Prins cyclization followed by a Friedel-Crafts alkylation has been used to create complex ring systems, and similar principles could be applied to quinoline synthesis. researchgate.net

Functional Group Interconversion and Derivatization Routes

This strategy begins with a pre-formed quinoline ring, which is then elaborated with the required functional groups. This is a common approach when the appropriately substituted quinoline core is accessible.

Amination Strategies at Position 5 of 4-(Trifluoromethyl)quinoline (B1586426)

The introduction of an amino group at the C5 position of the 4-(trifluoromethyl)quinoline core is a key transformation.

Nitration followed by Reduction: A common and reliable method for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group. The regioselectivity of the nitration of 4-(trifluoromethyl)quinoline is crucial. The trifluoromethyl group is a meta-directing deactivator, while the quinoline nitrogen, especially under acidic nitrating conditions (protonated form), is also deactivating. The nitration of 4-hydroxy-7-(trifluoromethyl)quinoline has been shown to be directed to the C3 and C5 positions. For 4-(trifluoromethyl)quinoline, nitration is expected to occur on the benzo ring, with the potential for substitution at the C5 and C8 positions. The separation of the resulting regioisomers would be necessary. Once the 5-nitro-4-(trifluoromethyl)quinoline intermediate is obtained, it can be reduced to the desired 5-amino derivative. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation with palladium on carbon. mdpi.comresearchgate.netdocumentsdelivered.com

Direct C-H Amination: More modern approaches involve the direct amination of a C-H bond, which is an atom-economical strategy. Copper-catalyzed direct C-H amination of quinoline derivatives at the C5 position has been reported. rsc.org These methods often use directing groups to achieve high regioselectivity. For instance, an 8-aminoquinoline (B160924) scaffold can direct C5 amination. While this would require a different starting material, it highlights the potential for direct amination methodologies in quinoline chemistry.

Table 2: Selected Amination Strategies for Quinoline Derivatives

StrategyReagents and ConditionsKey FeaturesReference
Nitration and Reduction1. HNO₃/H₂SO₄; 2. Fe/AcOH or SnCl₂/HClClassical, reliable two-step process. Regioisomer separation may be needed. mdpi.com
Direct C-H AminationCu-catalyst, Aminating agent (e.g., N-Fluorobenzenesulfonimide), often with a directing groupAtom-economical, single step. Regioselectivity is key. rsc.org
Nucleophilic Aromatic SubstitutionIntroduction of a leaving group at C5 followed by reaction with an amine sourceRequires pre-functionalization of the C5 position. nih.gov

Trifluoromethylation Techniques for Quinoline Scaffolds

The introduction of a trifluoromethyl group onto a quinoline ring is a well-established field in fluorine chemistry. These methods typically involve radical, nucleophilic, or electrophilic trifluoromethylating agents. While trifluoromethylating a pre-existing quinolin-5-amine at the 4-position is synthetically challenging due to the directing effects of the amino group, understanding these methods is crucial for alternative synthetic designs.

Radical trifluoromethylation is a powerful tool for the direct introduction of the CF₃ group into heterocycles without the need for pre-functionalization. Reagents such as Togni's reagent or sodium triflinate (CF₃SO₂Na) are commonly used in the presence of a radical initiator.

Another approach involves the condensation of anilines with α,β-unsaturated trifluoromethyl ketones, which has been shown to yield 2-trifluoromethyl quinolines. researchgate.net While this is a de novo approach, it underscores the importance of using trifluoromethylated building blocks.

Green Chemistry Principles in Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing the environmental impact of its production. Key areas of focus include the reduction or elimination of hazardous solvents, the use of recoverable and reusable catalysts, and the optimization of reaction pathways to maximize the incorporation of starting materials into the final product.

Solvent-Free Methodologies

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis by reducing volatile organic compound (VOC) emissions, simplifying purification processes, and often lowering energy consumption. The Friedländer annulation, a classical and versatile method for quinoline synthesis, has been a primary target for the application of solvent-free approaches. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

While specific data for the solvent-free synthesis of this compound is not extensively detailed in the available literature, the general applicability of this methodology to polysubstituted quinolines is well-established. For instance, the synthesis of various quinoline derivatives has been successfully achieved under solvent-free conditions using catalysts like bismuth(III) chloride (BiCl3) and various ionic liquids. bnl.govresearchgate.net These reactions are often promoted by thermal heating or microwave irradiation, which can significantly reduce reaction times.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for implementing solvent-free reactions. rsc.org The rapid and efficient heating provided by microwaves can accelerate reaction rates, leading to higher yields in shorter timeframes compared to conventional heating methods. researchgate.netnih.govresearchgate.netnih.gov For the synthesis of quinoline derivatives, microwave irradiation in the absence of a solvent has been shown to be highly effective. rsc.org A notable example is the use of neat acetic acid, which can act as both a solvent and a catalyst in the microwave-assisted Friedländer synthesis, leading to excellent yields in a matter of minutes. researchgate.netnih.govresearchgate.netnih.gov

The table below illustrates the potential advantages of solvent-free and microwave-assisted approaches for quinoline synthesis, based on data for related structures.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Quinolines

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Conventional HeatingAcetic AcidOrganic SolventRefluxSeveral DaysPoor researchgate.net
Microwave-Assisted Acetic Acid Neat 160 5 min Excellent researchgate.netnih.gov
Conventional HeatingBiCl3-Thermal-Excellent researchgate.net
Solvent-Free Ionic Liquid Neat 100 3-6 h 93 bnl.gov

This table presents generalized data for quinoline synthesis to illustrate the benefits of green methodologies, as specific data for this compound is limited.

Catalyst Development for Sustainable Synthesis

The development of sustainable catalysts is a key tenet of green chemistry, aiming to replace stoichiometric reagents with catalytic amounts of substances that can be easily recovered and reused. For the synthesis of quinolines, a variety of catalytic systems have been explored to improve efficiency and reduce environmental impact.

Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Magnetic nanocatalysts, such as Fe3O4@SiO2/ZnCl2, have been employed in the solvent-free Friedländer synthesis of quinolines, demonstrating high activity and the ability to be recovered using an external magnet. bnl.gov Another promising approach involves the use of solid acid catalysts like silica-propylsulfonic acid, which can be easily filtered from the reaction medium and reused in subsequent batches. unito.it

Metal-free catalysis offers an alternative route to avoid the use of potentially toxic and expensive transition metals. nih.gov Brønsted acidic ionic liquids, for example, have been shown to be effective catalysts for the Friedländer synthesis under solvent-free conditions. bnl.gov These catalysts can often be recycled with minimal loss of activity. Furthermore, organocatalysts, such as proline and its derivatives, have been investigated for their ability to promote quinoline synthesis through mechanisms like the Friedländer annulation.

The table below summarizes various sustainable catalyst systems that have been applied to the synthesis of quinoline derivatives.

Table 2: Sustainable Catalysts for Quinoline Synthesis

CatalystCatalyst TypeKey AdvantagesRelevant SynthesisReference
Fe3O4@SiO2/ZnCl2Magnetic NanocatalystRecyclable, Solvent-Free ConditionsFriedländer Synthesis bnl.gov
Silica-propylsulfonic AcidSolid Acid CatalystRecyclable, Solvent-Free/MW ConditionsFriedländer Synthesis unito.it
[Hbim]BF₄Ionic LiquidRecyclable, Solvent-Free ConditionsFriedländer Synthesis bnl.gov
Palladium on PEG-2000Recyclable Metal CatalystRecyclable, Good YieldsModified Friedländer Synthesis researchgate.net
Metal-Free-Avoids Toxic Metals, Often Milder ConditionsVarious Quinoline Syntheses nih.gov

This table highlights catalyst systems with potential applicability to the synthesis of this compound based on successes with related quinoline structures.

Atom Economy and Reaction Efficiency Studies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. A high atom economy indicates that less waste is generated. The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions.

Beyond atom economy, other metrics such as Reaction Mass Efficiency (RME) and the Environmental Factor (E-Factor) provide a more comprehensive assessment of a reaction's greenness by considering the masses of all materials used, including solvents, reagents, and purification agents, relative to the mass of the product. The goal in green synthesis is to maximize RME and minimize the E-Factor.

For the synthesis of this compound, a detailed analysis of the atom economy for a potential Friedländer route would involve calculating the molecular weights of the reactants (e.g., an appropriately substituted 2-aminobenzaldehyde or ketone and a trifluoromethyl-containing carbonyl compound) and the final product.

Hypothetical Atom Economy Calculation for a Friedländer Synthesis:

Reactant A + Reactant B → this compound + 2 H₂O

Atom Economy (%) = [Molecular Weight of Product / (Molecular Weight of Reactant A + Molecular Weight of Reactant B)] x 100

The continuous development and application of these green methodologies are essential for the sustainable production of valuable chemical compounds like this compound, ensuring both economic viability and environmental responsibility.

Chemical Reactivity and Transformation Studies of 4 Trifluoromethyl Quinolin 5 Amine

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the quinoline (B57606) ring system typically occurs on the more electron-rich benzene (B151609) ring, at positions 5 and 8. researchgate.netquimicaorganica.org The amino group at the C5 position is a potent activating group and directs electrophiles to the ortho and para positions. In the case of 5-aminoquinoline, this would strongly favor substitution at the C6 and C8 positions. Conversely, the trifluoromethyl group at C4 is a strong deactivating group, and the pyridine (B92270) nitrogen also deactivates the heterocyclic ring towards electrophilic attack. nih.gov

For 4-(Trifluoromethyl)quinolin-5-amine, the directing effects of the amino and trifluoromethyl groups are in opposition. The activating C5-amino group would direct incoming electrophiles to C6 (ortho) and C8 (para). The deactivating C4-trifluoromethyl group would have a less pronounced effect on the benzene ring but would further deactivate the pyridine ring. Therefore, electrophilic substitution is most likely to occur at the C6 and C8 positions, with the relative ratio of the products depending on the specific electrophile and reaction conditions. Steric hindrance from the peri-positioned trifluoromethyl group might disfavor substitution at C6 to some extent.

Reaction Reagent Probable Product(s) Reference
NitrationHNO₃/H₂SO₄6-Nitro-4-(trifluoromethyl)quinolin-5-amine and 8-Nitro-4-(trifluoromethyl)quinolin-5-amine researchgate.net
BrominationBr₂/Inert Solvent6-Bromo-4-(trifluoromethyl)quinolin-5-amine and 8-Bromo-4-(trifluoromethyl)quinolin-5-amine iust.ac.ir

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on quinolines generally requires the presence of a good leaving group and is facilitated by electron-withdrawing substituents that stabilize the negatively charged Meisenheimer intermediate. imperial.ac.uk The pyridine ring is inherently more susceptible to nucleophilic attack than the benzene ring. In this compound, the powerful electron-withdrawing trifluoromethyl group at C4 significantly increases the electrophilicity of the pyridine ring, particularly at the C2 and C4 positions.

While the parent molecule lacks a leaving group for a typical SNAr reaction, related halo-quinolines readily undergo nucleophilic substitution. For instance, if a halogen were present at the C2 position, it would be highly susceptible to displacement by nucleophiles. The amino group at C5 is not expected to directly participate in activating the ring for SNAr, but its presence could influence the reaction through its basicity or by coordinating to metal catalysts in certain transformations. Studies on 2,4-dichloroquinazolines, which are structurally related, show that substitution occurs preferentially at the 4-position. nih.gov

Substrate (Analog) Nucleophile Conditions Product Reference
2,4-DichloroquinazolineAniline (B41778)EtOH, reflux2-Chloro-N-phenylquinazolin-4-amine nih.gov
6-Vinylphenyl-(2-perfluorophenyl)-4-phenyl quinolinePhenol-functionalized PDIK₂CO₃, DMFpara-substituted product mdpi.com

Directed Ortho-Metalation and Related Transformations

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgbaranlab.orgchem-station.com Primary amino groups can direct metalation, although they are often less effective than their acylated or protected counterparts. For this compound, the amino group at C5 could potentially direct lithiation to the C6 position.

The success of such a reaction would depend on the choice of a strong, non-nucleophilic base (e.g., s-BuLi or t-BuLi) and appropriate reaction conditions, typically at low temperatures, to prevent side reactions. baranlab.orguwindsor.ca The trifluoromethyl group at C4 would likely remain inert under these conditions. Subsequent quenching of the resulting organolithium species with an electrophile would yield a 6-substituted-4-(trifluoromethyl)quinolin-5-amine.

Directing Group (Analog) Base Electrophile Product Position Reference
-CONEt₂s-BuLi/TMEDAMe₃SiClortho to DMG uwindsor.ca
-NHR (protected)n-BuLiVariousortho to DMG wikipedia.org

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, the molecule would first need to be halogenated, most likely at the C6 or C8 positions via electrophilic aromatic substitution, or potentially at other positions through more complex synthetic routes. The following sections discuss the potential reactivity of a hypothetical halo-4-(trifluoromethyl)quinolin-5-amine in several key cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.gov A hypothetical 6-bromo- or 8-bromo-4-(trifluoromethyl)quinolin-5-amine would be expected to readily participate in Suzuki-Miyaura coupling reactions with a variety of aryl- and vinylboronic acids or esters. The presence of the amino group might necessitate the use of specific ligand systems to avoid catalyst inhibition.

Aryl Halide (Analog) Boronic Acid/Ester Catalyst/Ligand Base Solvent Reference
Unprotected ortho-bromoanilinesVarious boronic estersCataXCium A Pd G3K₃PO₄Dioxane/H₂O nih.gov
Halogenated aminopyrazolesAryl/heteroaryl boronic acidsPd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O nih.gov

The Heck reaction couples an aryl or vinyl halide with an alkene, organic-chemistry.orgwikipedia.org while the Sonogashira reaction couples it with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org A halogenated derivative of this compound would be a suitable substrate for both reactions. The choice of palladium catalyst, ligand, base, and solvent would be crucial for achieving high yields and selectivity. For the Sonogashira coupling, a copper co-catalyst is often employed, although copper-free conditions have also been developed. nih.gov

Heck Coupling Representative Conditions:

Aryl Halide (Analog) Alkene Catalyst Base Solvent Reference
Aryl bromidesn-Butyl acrylatePd(OAc)₂P(t-Bu)₃·HBF₄/Cy₂NMeCPME organic-chemistry.org

Sonogashira Coupling Representative Conditions:

Aryl Halide (Analog) Alkyne Catalyst Co-catalyst Base Solvent Reference
Aryl/Vinyl HalidesTerminal AlkynePd(PPh₃)₂Cl₂CuIEt₃NTHF/DMF wikipedia.orglibretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from an aryl halide and an amine. wikipedia.orgorganic-chemistry.org A halogenated this compound could be coupled with a variety of primary and secondary amines to introduce a new amino substituent. Alternatively, the existing primary amino group at C5 could potentially undergo N-arylation with an aryl halide, although this might be less favorable than the coupling at the halogenated position. Selective amination of dihaloquinolines has been demonstrated, suggesting that regioselective reactions on a dihalogenated derivative of the title compound could also be possible. nih.gov

Aryl Halide (Analog) Amine Catalyst/Ligand Base Solvent Reference
6-Bromo-2-chloroquinolineCyclic aminesPd₂(dba)₃/XantphosCs₂CO₃Toluene nih.gov
5-Halo-1,2,3-triazoles(Het)aryl amines[(THP-Dipp)Pd(cinn)Cl]NaOtBuDioxane nih.gov

Heterocyclic Annulation and Ring Transformations

Heterocyclic annulation involves the construction of a new ring fused to the existing quinoline framework of this compound. This process is a powerful strategy for creating novel polycyclic and heterocyclic systems. For instance, the amino group at the 5-position can act as a nucleophile to initiate cyclization reactions with appropriate bifunctional reagents.

While specific examples of annulation directly involving this compound are not extensively documented in the provided search results, related transformations on the quinoline scaffold suggest potential pathways. For example, the synthesis of nih.govnih.govthiazino[2,3,4-ij]quinolin-4-ium derivatives through the annulation of 8-quinolinesulfenyl chloride with various unsaturated compounds highlights the reactivity of the quinoline system towards ring fusion. nih.gov Similarly, the construction of 2-(trifluoromethyl)- nih.govnih.govrsc.orgtriazolo[1,5-a]quinoline derivatives via cycloaddition demonstrates the amenability of the quinoline ring to participate in the formation of fused heterocyclic systems. researchgate.net

Ring transformations of related heterocyclic compounds, such as the conversion of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles into various other heterocyclic structures, illustrate the broader concept of altering the core ring system through chemical reactions. rsc.org These examples suggest that this compound could potentially undergo ring transformation reactions under specific conditions, although direct evidence is not available in the provided search results.

Derivatization at the Amine Functionality of this compound

The primary amine group at the 5-position of the quinoline ring is a key site for chemical modification, allowing for the introduction of a wide array of functional groups through various derivatization strategies. These modifications can significantly alter the molecule's physical, chemical, and biological properties. nih.gov

Acylation and Alkylation Reactions

Acylation: The amine group of this compound readily undergoes acylation reactions with acylating agents such as acid chlorides and anhydrides. For instance, trifluoroacetic anhydride (B1165640) (TFAA) is a common acylating agent used to introduce a trifluoroacetyl group. iu.edu This reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Alkylation: Alkylation of the amine functionality introduces alkyl groups, which can be achieved using various alkylating agents like alkyl halides. These reactions can lead to mono- or di-alkylated products depending on the reaction conditions and the nature of the alkylating agent. nih.gov Derivatization with reagents like dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) can also be used for alkylation. iu.edu

The table below summarizes common acylation and alkylation reagents used for primary amines.

Reaction TypeReagent ClassSpecific Example
AcylationAcid AnhydridesTrifluoroacetic anhydride (TFAA)
AlkylationAlkyl HalidesAlkyl bromides
AlkylationAcetalsDimethylformamide-dimethyl acetal (DMF-DMA)

Condensation Reactions and Imine Formation

The primary amine of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of imines is often reversible and can be influenced by factors such as pH. libretexts.org

The general mechanism for imine formation involves the following steps:

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate. mdpi.com

Protonation of the hydroxyl group.

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product. libretexts.org

These condensation reactions are fundamental in organic synthesis and provide a pathway to a diverse range of derivatives. organic-chemistry.org

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly influences the reactivity of the quinoline ring. jst.go.jp Its high electronegativity impacts the electron distribution within the aromatic system, making the quinoline ring more electron-deficient. nih.gov This electronic effect can render the ring susceptible to nucleophilic aromatic substitution reactions. jst.go.jp

While the C-F bonds in the trifluoromethyl group are very strong, the group itself can participate in or influence certain reactions. For example, the presence of a trifluoromethyl group can affect the regioselectivity of reactions on the quinoline ring. In some instances, the trifluoromethyl group can be involved in cyclization reactions, as seen in the synthesis of trifluoromethylated ring-fused isoquinolines from N-fluoroalkyl-1,2,3-triazoles. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Trifluoromethyl Quinolin 5 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-(Trifluoromethyl)quinolin-5-amine, a combination of 1D and 2D NMR techniques, along with ¹⁹F NMR, would provide a complete picture of its connectivity and conformation.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the quinoline (B57606) core, the amino group, and the trifluoromethyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system. The exact chemical shifts and coupling patterns would be influenced by the positions of the trifluoromethyl and amino substituents. The amino group protons would likely appear as a broad singlet, the chemical shift of which would be sensitive to the solvent and concentration. 2D NMR techniques such as COSY (Correlation Spectroscopy) would be instrumental in establishing the connectivity between adjacent protons on the quinoline rings. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, helping to confirm the conformation of the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon attached to the trifluoromethyl group is expected to show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shifts of the carbons in the quinoline ring would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group. Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning the proton and carbon signals by revealing one-bond and multiple-bond correlations, respectively.

Based on data from related compounds like 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the predicted chemical shifts for this compound are summarized below. dergipark.org.trresearchgate.net It is important to note that these are estimated values and actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Quinoline Protons7.0 - 8.5110 - 150
NH₂ ProtonBroad, variable-
CF₃ Carbon-~124 (quartet)

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting, assuming proton decoupling. The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to an aromatic ring. The precise chemical shift can be influenced by the electronic environment created by the quinoline ring and the amino substituent. Any interactions, such as hydrogen bonding involving the amino group, could potentially lead to slight changes in the fluorine chemical shift.

Group Predicted ¹⁹F Chemical Shift (ppm) Multiplicity
-CF₃-60 to -65 (relative to CFCl₃)Singlet

Table 2: Predicted ¹⁹F NMR Data for this compound.

Single-Crystal X-ray Diffraction Studies

As of now, there are no publicly available single-crystal X-ray diffraction studies for this compound. However, insights into its solid-state structure can be drawn from the crystal structures of similar molecules, such as 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline. researchgate.net

The quinoline ring system is planar. The trifluoromethyl and amino groups would be substituents on this planar scaffold. It is expected that the C-N bond of the amino group and the C-C bond of the trifluoromethyl group would lie in or close to the plane of the quinoline ring to maximize electronic conjugation and minimize steric hindrance.

Tautomerism is a possibility for this molecule. The amino group could potentially exist in equilibrium with its imino tautomer, although the amino form is generally more stable for primary aromatic amines. Solid-state packing effects could, in principle, stabilize a particular tautomeric form.

The crystal structure of this compound is likely to be influenced by a variety of intermolecular interactions. The primary amino group is capable of forming intermolecular hydrogen bonds, acting as a hydrogen bond donor. The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. These hydrogen bonds could lead to the formation of one-dimensional chains or two-dimensional networks in the crystal lattice.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. While specific experimental spectra for this compound are not available, the expected vibrational frequencies can be predicted based on the analysis of related compounds like 4-amino-2-methyl-8-(trifluoromethyl)quinoline. dergipark.org.trresearchgate.net

The key functional groups in this compound are the amino group (NH₂), the trifluoromethyl group (CF₃), and the quinoline aromatic system (C-H, C=C, C=N).

Amino Group Vibrations:

N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

N-H Bending (Scissoring): A characteristic bending vibration is expected to appear in the range of 1590-1650 cm⁻¹.

Trifluoromethyl Group Vibrations:

C-F Stretching: Strong absorption bands are anticipated in the region of 1100-1300 cm⁻¹ due to the symmetric and asymmetric stretching of the C-F bonds.

CF₃ Deformation: Weaker deformation vibrations are expected at lower frequencies.

Quinoline Ring Vibrations:

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

C=C and C=N Stretching: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds.

The following table summarizes the predicted key vibrational frequencies.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Asymmetric Stretch~3450Medium
N-H Symmetric Stretch~3350Medium
Aromatic C-H Stretch3000 - 3100Medium to Weak
N-H Bending1590 - 1650Medium to Strong
C=C/C=N Ring Stretch1400 - 1600Medium to Strong
C-F Asymmetric Stretch~1280Strong
C-F Symmetric Stretch~1130Strong

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) stands as a powerful analytical technique for the structural elucidation of novel compounds, offering precise mass measurements that facilitate the determination of elemental compositions for both parent ions and their fragments. In the study of this compound and its derivatives, HRMS provides critical insights into their fragmentation pathways, which are essential for confirming their chemical structures. While detailed fragmentation studies specifically for this compound are not extensively documented in publicly available literature, the fragmentation behavior can be predicted based on the known mass spectral patterns of quinoline and aniline (B41778) derivatives. nih.govnih.gov

The primary ionization technique suitable for a molecule like this compound is electrospray ionization (ESI), typically in positive ion mode, which would generate the protonated molecule [M+H]⁺. The high-resolution measurement of this ion allows for the confirmation of its elemental formula. Subsequent tandem mass spectrometry (MS/MS) experiments involve the collision-induced dissociation (CID) of the precursor ion, leading to the formation of characteristic product ions.

The fragmentation of the protonated this compound is expected to be governed by the stability of the quinoline ring system and the nature of its substituents—the electron-withdrawing trifluoromethyl group and the electron-donating amine group. The initial fragmentation steps would likely involve the loss of small neutral molecules.

A plausible fragmentation pathway for this compound is proposed as follows:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines is the neutral loss of ammonia from the protonated molecule. This would result in a significant fragment ion.

Loss of Hydrogen Fluoride (B91410) (HF): The trifluoromethyl group is a likely site for fragmentation. The loss of a fluorine atom along with a proton from the ring or the amine group could lead to the neutral loss of HF.

Loss of HCN: Fragmentation of the pyridine (B92270) ring within the quinoline structure can lead to the elimination of a neutral hydrogen cyanide molecule.

Sequential Losses: Further fragmentation could involve sequential losses, such as the loss of both NH₃ and HF, or other small molecules.

The precise masses of these fragments, as determined by HRMS, are crucial for confirming their elemental composition and, by extension, the fragmentation pathway.

Table 1: Proposed HRMS Fragmentation Data for this compound

Ion Proposed Formula Calculated m/z Description
[M+H]⁺C₁₀H₈F₃N₂⁺213.0634Protonated molecule
[M+H - NH₃]⁺C₁₀H₅F₃N⁺196.0368Loss of ammonia
[M+H - HF]⁺C₁₀H₇F₂N₂⁺193.0571Loss of hydrogen fluoride
[M+H - HCN]⁺C₉H₇F₃N⁺186.0528Loss of hydrogen cyanide

The study of derivatives of this compound would present additional fragmentation pathways dependent on the nature and position of the new functional groups. For instance, the fragmentation of related trifluoromethyl-substituted quinolones has been noted in the characterization of these more complex molecules. mdpi.com The analysis of various quinoline derivatives by time-of-flight accurate mass spectrometry has demonstrated the utility of fragmentation patterns in distinguishing between isomers and identifying unknown compounds. nih.gov For example, in the case of phenylquinolines, ESI-MS/MS spectra have provided valuable information regarding the position of the phenyl moiety. nih.gov

The fragmentation patterns observed for other heterocyclic compounds can also provide analogous insights. For instance, studies on ketamine analogues, which are aromatic cyclohexanone (B45756) amine derivatives, have detailed characteristic fragmentation pathways involving α-cleavages and subsequent losses of small radicals or molecules. nih.gov While the core structures are different, the principles of charge-driven fragmentation are transferable.

Theoretical and Computational Investigations of 4 Trifluoromethyl Quinolin 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is a cornerstone of computational chemistry for predicting molecular properties.

Electronic Structure and Molecular Orbitals

A fundamental aspect of understanding a molecule's reactivity and spectroscopic behavior lies in its electronic structure. DFT calculations can elucidate the arrangement of electrons in molecular orbitals. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netdergipark.org.tr

For a molecule like 4-(Trifluoromethyl)quinolin-5-amine, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline (B57606) ring, while the LUMO would likely be distributed over the electron-withdrawing trifluoromethyl group and the heterocyclic ring system. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on similar compounds.

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.80
Energy Gap (ΔE)4.45

Note: These values are illustrative and based on typical DFT results for similar amino- and trifluoromethyl-substituted quinolines.

Vibrational Frequency Analysis and Spectroscopic Prediction

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies. dergipark.org.tr These predicted frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the observed absorption bands. researchgate.net

For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-F stretching of the trifluoromethyl group, and various stretching and bending modes of the quinoline ring. A detailed vibrational analysis provides a molecular fingerprint and confirms the structural integrity of the synthesized compound.

Table 2: Predicted Major Vibrational Frequencies for this compound.

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H stretch (asymmetric)3450
N-H stretch (symmetric)3350
C-H stretch (aromatic)3100-3000
C=N stretch (quinoline)1620
N-H bend1590
C-F stretch1300-1100

Note: These are representative values and would be calculated specifically for the molecule in a dedicated study.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical chemistry provides powerful tools to explore the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, and, crucially, transition states. Transition state calculations, often performed using DFT, allow for the determination of the activation energy of a reaction, providing insight into its kinetics. nih.gov For instance, the synthesis of quinoline derivatives often involves cyclization reactions, and transition state calculations can help to understand the preferred reaction pathway and the factors influencing it. While no specific reaction mechanisms involving this compound have been published, this methodology would be essential for studying its synthesis or reactivity.

Quantum Chemical Descriptors and Reactivity Prediction

From the electronic structure calculations, a range of quantum chemical descriptors can be derived to predict the reactivity of this compound. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). jocpr.com These parameters are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's tendency to accept or donate electrons. Such descriptors are valuable in structure-activity relationship (SAR) studies, helping to rationalize and predict the biological activity of a series of compounds.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule can significantly influence its properties and biological activity. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. By calculating the potential energy for these different conformations, a potential energy surface can be generated. dergipark.org.tr For this compound, this would involve studying the rotation of the trifluoromethyl group and the orientation of the amine group. Identifying the lowest energy conformers is crucial as they are the most likely to be present under experimental conditions.

Molecular Docking and Molecular Dynamics Simulations (for in vitro mechanistic studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In medicinal chemistry, it is widely used to predict the binding mode of a small molecule ligand to the active site of a target protein. nih.govnih.gov For this compound, docking studies could be used to hypothesize its interaction with various enzymes or receptors, guiding the design of in vitro experiments.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding, the flexibility of the protein and ligand, and the key interactions that stabilize the complex, offering a more detailed picture of the potential mechanism of action at a molecular level.

Exploration of Biological Interactions and Mechanistic Insights of 4 Trifluoromethyl Quinolin 5 Amine in Vitro Focus

Receptor Binding Assays (in vitro)

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for various receptors, which can elucidate its pharmacological profile.

No specific in vitro receptor binding data for 4-(Trifluoromethyl)quinolin-5-amine has been identified in a comprehensive search of scientific literature and patent databases. While studies on other quinoline (B57606) derivatives have explored their interactions with various receptors, including 5-HT2 receptors, this information cannot be directly extrapolated to this compound. nih.gov

The absence of a dataset of binding affinities for a range of structurally similar compounds precludes a detailed structure-activity relationship (SAR) analysis for this compound at the receptor level. For the related 3,5-diamino-7-trifluoromethylquinolines, SAR studies have been conducted to optimize their activity as c-Met inhibitors while reducing off-target effects, such as hERG inhibition. rsc.orgresearchgate.netcapes.gov.brrsc.orgdntb.gov.ua These studies highlight the importance of substituents on the quinoline core and its side chains in determining biological activity and selectivity. rsc.orgresearchgate.netcapes.gov.brrsc.orgdntb.gov.ua

Cell-Based Assays for Specific Biological Pathways (in vitro, non-cytotoxicity, non-clinical)

Cell-based assays are instrumental in understanding how a compound affects cellular functions and signaling pathways in a more biologically relevant context than isolated enzyme or receptor assays.

Based on available information, no specific in vitro cell-based assays investigating the effects of this compound on particular biological pathways (excluding cytotoxicity) have been reported. While antiproliferative and cytotoxic activities have been evaluated for some trifluoromethyl-substituted quinolines and quinazolines against various cancer cell lines, these studies primarily focus on cell viability and fall outside the non-cytotoxicity scope of this section. magtechjournal.comnih.gov For instance, certain 4-amino-2-trifluoromethyl quinazoline (B50416) derivatives have shown inhibitory activity against cancer cell lines like PC-3, LNCaP, and K562. magtechjournal.com

Pathway Modulation Studies

There is currently no specific information available in published literature detailing pathway modulation studies conducted on this compound. Investigations into similar compounds, such as certain 4-anilinoquinolines and other quinoline derivatives, have shown that they can influence cellular signaling pathways, often through the inhibition of specific kinases that are crucial for cell growth and proliferation. nih.govsoton.ac.uk For example, derivatives of 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine have been identified as potent inhibitors of the PI3K/mTOR pathway. acs.org Without targeted research, the specific pathways affected by this compound remain unknown.

Reporter Gene Assays

No published studies utilizing reporter gene assays to investigate the activity of this compound could be identified. Reporter gene assays are a common method to assess the impact of a compound on a specific signaling pathway or on the transcriptional activity of a particular gene. The absence of such data means there is no current understanding of how this specific compound might influence gene expression downstream of any potential cellular targets.

Interaction with Biomolecules (e.g., DNA, proteins - in vitro physical interactions)

Direct in vitro studies on the physical interaction of this compound with biomolecules such as proteins or DNA have not been reported in the accessible scientific literature. While some quinolone compounds are known to interact with DNA, these are typically from the 4-quinolone class of antibacterial agents, which possess a different core structure. nih.gov Furthermore, various quinoline derivatives have been designed to bind to the ATP-binding pocket of protein kinases or the colchicine-binding site of tubulin. nih.govnih.govnih.gov However, without experimental evidence, it is not possible to determine if this compound engages in similar interactions. Molecular docking studies on related compounds have provided insights into potential binding modes, but these are predictive and require experimental validation. nih.govnih.gov

Applications in Medicinal Chemistry Research As a Scaffold and Intermediate

Design and Synthesis of Novel Quinoline-Based Scaffolds

The 4-aminoquinoline (B48711) framework is recognized as a privileged scaffold in drug design, known for its versatility in generating highly active and selective compounds. nih.gov The introduction of a trifluoromethyl (CF3) group onto this scaffold, as seen in 4-(trifluoromethyl)quinolin-5-amine, is a deliberate design strategy to modulate the physicochemical properties of the resulting molecules. The CF3 group is strongly electron-withdrawing and highly lipophilic, which can significantly influence a compound's membrane permeability, metabolic stability, and binding affinity to biological targets. mdpi.comresearchgate.net

In the design of new therapeutic agents, the substitution pattern on the quinoline (B57606) ring is critical for biological activity. eurekaselect.comresearchgate.net Research on various isomers, such as 2-(trifluoromethyl)quinolin-4-amine (B175998) and 7-(trifluoromethyl)-4-aminoquinoline, has demonstrated that the precise placement of the CF3 group dictates the compound's pharmacological profile. nih.govacs.org For instance, a series of 2-(trifluoromethyl)quinolin-4-amine derivatives were designed as microtubule-targeted agents, with their anti-proliferative activity being highly dependent on the substitutions made on the 4-amino group. nih.gov This highlights the importance of the this compound core as a scaffold, where the 5-amino position provides a convenient handle for synthetic modification to explore structure-activity relationships (SAR) and optimize therapeutic potential. The synthesis of such scaffolds often leverages established quinoline synthesis methods, such as the Gould-Jacobs or Friedländer reactions, adapted for fluorinated precursors. eurekaselect.comnih.gov

Use as a Building Block for Complex Polycyclic Systems

The reactive amino group on the this compound scaffold makes it an excellent building block for the synthesis of complex, fused polycyclic systems. nih.gov These larger, often planar, tetracyclic structures are of significant interest in drug discovery due to their ability to intercalate with DNA or bind to specific enzyme pockets, exhibiting potent anticancer and antimicrobial activities. mdpi.comnih.gov

A pertinent example demonstrating this utility is the synthesis of 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] mdpi.comresearchgate.netbenzothiazinium chloride. mdpi.comnih.gov In this multi-step reaction, a key precursor, 4-(trifluoromethyl)aniline, which shares the same substituted aniline (B41778) core as this compound, is used to construct the final tetracyclic product. The synthesis proceeds through a nucleophilic attack of the amine on position 4 of a quinolinium salt, followed by an intramolecular cyclization that forms the new thiazine (B8601807) ring. mdpi.com This process effectively fuses a new ring system onto the quinoline core, incorporating the trifluoromethyl-bearing ring into the final complex structure. nih.gov

The table below outlines the key steps in the synthesis of a related tetracyclic system, illustrating the role of the trifluoromethyl-substituted amine as a foundational building block.

StepReactantsConditionsKey Transformation
1 1-methyl-4-butylthio-3-(benzoylthio)quinolinium chloride, 4-(trifluoromethyl)anilinePyridine (B92270), 80 °CNucleophilic substitution of the thiobutyl group by the aniline amine at C4 of the quinoline ring. mdpi.com
2 Intermediate from Step 1Pyridine, 80 °CCleavage of the C-S bond and formation of a quinolinium-3-thiolate intermediate. mdpi.com
3 Intermediate from Step 2Pyridine, HCl, Air, 80 °CIntramolecular cyclization via nucleophilic attack of the thiolate sulfur, leading to the formation of the final tetracyclic quinobenzothiazinium system. mdpi.com

This synthetic route underscores the value of the trifluoromethyl-substituted amino-quinoline motif in constructing architecturally complex and biologically active molecules. The resulting compound, 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] mdpi.comresearchgate.netbenzothiazinium chloride, showed potent antiproliferative activity against pancreatic cancer cell lines, with IC50 values in the nanomolar range. mdpi.com

Prodrug Strategies (conceptual and in vitro aspects)

Prodrug strategies are employed in medicinal chemistry to overcome translational barriers such as poor bioavailability, limited membrane penetration, or rapid metabolism. mdpi.com For quinoline-based compounds, particularly those with polar functional groups like the amine in this compound, a prodrug approach can mask this polarity to enhance lipophilicity and improve permeability across biological barriers like the blood-brain barrier (BBB). mdpi.comnih.gov

Conceptually, the 5-amino group of this compound could be temporarily modified, for example, through acylation to form an amide. This amide would be designed to be stable in the gastrointestinal tract but cleaved by endogenous enzymes (e.g., amidases) within target tissues, releasing the active parent amine compound precisely where it is needed. mdpi.com

Another established prodrug strategy for quinolines involves modification at the quinoline nitrogen. The formation of N-alkoxyquinoline derivatives has been shown to create prodrugs that, upon one-electron reduction in anoxic environments (such as those found in solid tumors), release the parent quinoline drug. rsc.org This approach could be applied to derivatives of this compound to achieve targeted drug release. An analog campaign for the antimalarial drug mefloquine, a quinoline methanol, successfully used a prodrug approach to maintain in vivo efficacy while significantly reducing central nervous system exposure and associated side effects. nih.gov The prodrug exhibited poor in vitro efficacy, but was metabolized in vivo to a highly active and more permeable metabolite. nih.gov These examples provide a conceptual and in vitro framework for applying prodrug strategies to novel compounds like this compound to enhance their therapeutic potential.

Bioisosteric Replacements in Drug Design (theoretical and structural aspects)

Bioisosterism, the replacement of a functional group within a molecule with another group of similar steric and electronic properties, is a cornerstone of rational drug design. The trifluoromethyl (CF3) group is a widely used bioisostere, often employed to replace methyl (CH3), chloro (Cl), and even nitro (NO2) groups. mdpi.comresearchgate.netnih.gov The presence of the CF3 group in this compound is a key structural feature that leverages the principles of bioisosterism to create a drug-like scaffold.

The theoretical advantages of the CF3 group over its bioisosteres are numerous. It is significantly more electronegative and metabolically stable than a methyl group due to the high bond energy of the C-F bond. mdpi.comresearchgate.net This stability can block metabolic oxidation at that position, increasing a drug's half-life. Compared to a chlorine atom, the CF3 group is sterically larger but can offer improved lipophilicity and binding selectivity. mdpi.com In some contexts, the CF3 group has been shown to be a successful replacement for a nitro group, leading to compounds with greater potency and improved metabolic stability. nih.gov

The following table compares key properties of the trifluoromethyl group with its common bioisosteres.

Functional Groupvan der Waals Radius (Å) of atom/groupElectronegativity (Pauling Scale) of atomKey Properties in Drug Design
-CH3 (Methyl)2.002.55 (Carbon)Lipophilic, metabolically susceptible to oxidation. researchgate.net
-Cl (Chloro)1.753.16Electron-withdrawing, lipophilic. mdpi.com
-NO2 (Nitro)-3.04 (Nitrogen)Strongly electron-withdrawing, potential for metabolic reduction to toxic species. nih.gov
-CF3 (Trifluoromethyl)2.443.98 (Fluorine)Strongly electron-withdrawing, highly lipophilic, metabolically stable, can enhance binding affinity. mdpi.comresearchgate.net

Structural studies have shown that replacing one group with another can lead to surprising structure-activity relationship (SAR) results. In a study of p97 inhibitors, replacing a CF3 group with its bioisostere, the pentafluorosulfanyl (SF5) group, resulted in a nearly five-fold decrease in inhibitory activity, suggesting that both steric bulk and electronic effects play a crucial role in binding interactions. nih.gov Therefore, the inclusion of the CF3 group in the this compound structure is a strategic choice based on well-established theoretical and structural principles to create a scaffold with enhanced drug-like properties.

Catalytic and Materials Science Applications of 4 Trifluoromethyl Quinolin 5 Amine

Ligand Design for Asymmetric Catalysis

The development of chiral ligands is fundamental to asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. Quinoline-based structures are frequently employed in the design of these ligands due to their rigid bicyclic framework and the presence of a nitrogen atom that can coordinate to metal centers. researchgate.net The primary amine group in 4-(Trifluoromethyl)quinolin-5-amine serves as a crucial handle for synthesizing a variety of chiral ligands. rsc.org

The amine functionality allows for the straightforward formation of Schiff bases, amides, or secondary amines through reactions with chiral aldehydes, acyl chlorides, or other electrophiles. These modifications can introduce stereogenic centers and create bidentate or polydentate ligands where both the quinoline (B57606) nitrogen and the nitrogen of the modified amino group can chelate to a metal. The resulting metal complexes can be effective catalysts for a wide array of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. researchgate.net

Furthermore, the trifluoromethyl (CF₃) group significantly influences the catalytic activity. Its strong electron-withdrawing nature can modulate the electronic properties of the quinoline ring and the coordinating nitrogen atoms, thereby affecting the Lewis acidity of the metal center in the catalyst complex. This electronic tuning is critical for optimizing both the reactivity and enantioselectivity of a catalytic process. nih.gov While direct applications of this compound in published asymmetric catalysis are not extensively documented, its structure is analogous to other aminoquinolines that have been successfully used to create ligands for reactions like asymmetric hydrogenation and various coupling reactions. researchgate.net The combination of a modifiable primary amine, a coordinating quinoline nitrogen, and an electronically influential trifluoromethyl group marks this compound as a highly promising precursor for the development of novel chiral ligands and organocatalysts. rsc.orgprinceton.edu

Precursor for Advanced Materials (e.g., polymers, organic semiconductors)

The unique electronic and structural features of this compound make it an attractive monomer and building block for the synthesis of advanced materials with tailored properties.

Polymers: The primary amine functionality of this compound allows it to be incorporated into various polymer backbones through processes like polycondensation or addition polymerization. For example, it can react with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. These polymers would benefit from the inherent thermal stability and rigidity of the quinoline core. Moreover, recent research has shown that α-trifluoromethylated quinoline derivatives can act as efficient photoinduced-electron transfer (PET) donors for initiating radical polymerizations. nih.gov This suggests that this compound could serve not just as a monomer but also as a component in photoinitiating systems, capable of operating as both the photosensitizer and the electron-transfer donor. nih.gov

Organic Semiconductors: Quinoline-based compounds are widely explored for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The extended π-conjugated system of the quinoline ring facilitates charge transport. The incorporation of a strong electron-withdrawing trifluoromethyl group, as seen in this compound, is a known strategy for developing n-type (electron-transporting) organic semiconductors. The CF₃ group helps to lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which is advantageous for electron injection and transport. The amino group at the C5 position provides a site for further functionalization to fine-tune the material's properties, such as solubility, morphology in thin films, and intermolecular interactions, which are all critical for device performance.

Fluorescent Probes and Sensors Development

The quinoline scaffold is a well-established fluorophore, and its derivatives are extensively used to create fluorescent probes for detecting various analytes and for bio-imaging. nih.govresearchgate.net this compound is a prime candidate for the development of novel sensors due to the combination of its fluorescent core and a reactive amino group that can serve as a recognition site. nih.gov

The amino group can be readily converted into a receptor for specific analytes. For instance, condensation with an aldehyde can form a Schiff base, which can act as a chemosensor for metal ions. nih.gov The binding of an analyte to the receptor site typically induces a change in the photophysical properties of the quinoline fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. This change can be a shift in emission wavelength or a change in fluorescence intensity, allowing for quantitative detection. nih.gov

The development of sensors for biologically and environmentally important species is a significant area of research. Quinoline-based probes have been successfully designed for the detection of metal ions like Zn²⁺ and anions such as fluoride (B91410) and cyanide. nih.govmdpi.com The modular nature of probes based on scaffolds like this compound allows for the rational design of sensors with high selectivity and sensitivity. nih.gov The trifluoromethyl group can further enhance the probe's properties by influencing its photostability and tuning its emission characteristics. nih.gov

Table 1: Examples of Quinoline-Based Fluorescent Sensors and Their Properties

Sensor TypeTarget AnalyteSensing MechanismReported Detection LimitReference
Pyrazolo[3,4-b]quinoline DerivativeZn²⁺Chelation-enhanced fluorescence (CHEF)0.193 µM mdpi.com
Quinoline-based ThiosemicarbazonesF⁻ and CN⁻Colorimetric change upon anion bindingNot specified nih.gov
Pyrroloquinoline DerivativeLysineSpecific reaction leading to fluorescence enhancementNot specified mdpi.com
Quinoline-malononitrile ProbeAβ aggregatesBinding to amyloid aggregates enhancing NIR fluorescenceNot specified researchgate.net

Photophysical Properties and Applications in Material Science

The photophysical properties of quinoline derivatives, such as their absorption and emission spectra, fluorescence quantum yield, and Stokes shift, are central to their application in materials science, particularly for fluorescent materials and optical devices. The introduction of a trifluoromethyl group at the C4 position of the quinoline ring is known to significantly modulate these properties.

Research on Schiff bases derived from the related isomer, 6-amino-4-(trifluoromethyl)quinoline, provides valuable insight into the expected photophysical behavior of this compound derivatives. nih.gov These compounds exhibit electronic transitions in the UV-vis region (250–500 nm) and display fluorescence with quantum yields that can be quite high, reaching up to 0.85 in certain solvents. nih.gov The CF₃ group generally leads to a blue-shift in the emission spectra compared to non-fluorinated analogues, while also enhancing photostability. nih.gov

The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, is another critical parameter. Larger Stokes shifts are desirable for applications in fluorescence imaging and sensors as they minimize self-absorption and improve signal-to-noise ratios. Trifluoromethylated quinoline derivatives have been shown to exhibit substantial Stokes shifts, particularly in polar solvents. nih.gov These favorable photophysical properties, combined with the high thermal stability imparted by the quinoline core, make materials derived from this compound suitable for applications such as fluorescent dyes, components in OLEDs, and functional coatings. nih.govnih.gov

Table 2: Photophysical Data for a Schiff Base Derived from a Related Trifluoromethylated Aminoquinoline Data for (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol, a derivative of an isomer of the title compound.

SolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φf)
CHCl₃370437670.12
DMSO3755251500.20
MeOH3755051300.13

Source: Adapted from photophysical data reported in literature. nih.gov

Future Research Directions and Unexplored Avenues for 4 Trifluoromethyl Quinolin 5 Amine

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of complex heterocyclic compounds like 4-(trifluoromethyl)quinolin-5-amine and its derivatives can be significantly enhanced by adopting modern manufacturing technologies. Flow chemistry and automated synthesis platforms offer numerous advantages over traditional batch methods, including improved safety, scalability, and reproducibility. acs.orgresearchgate.netacs.orgwikipedia.org

Future research should focus on developing continuous-flow processes for the synthesis of the this compound core and its subsequent derivatization. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for managing exothermic reactions or handling hazardous reagents often used in fluorination and amination processes. vapourtec.comrsc.org For instance, the Doebner-von Miller reaction, a classic method for quinoline (B57606) synthesis, has been successfully adapted to flow reactors, offering a greener and more efficient route. nih.gov

Automated synthesis platforms, which combine robotics with data-driven algorithms, could accelerate the discovery of new derivatives of this compound with desired properties. nih.govchemspeed.com These platforms can perform high-throughput screening of reaction conditions and building blocks, enabling the rapid generation of a library of analogues. researchgate.net This approach, sometimes referred to as "self-driving labs," can significantly reduce the time and resources required for the discovery of new functional molecules. nih.gov

Table 1: Potential Advantages of Flow Chemistry and Automated Synthesis for this compound Derivatives

FeatureAdvantage in Future ResearchRelevant Findings
Enhanced Safety Enables the use of hazardous reagents and high-pressure/temperature conditions with minimal risk. acs.orgFlow reactors can safely handle potentially explosive intermediates. acs.org
Scalability Facilitates seamless transition from laboratory-scale synthesis to industrial production. researchgate.netContinuous processes can produce gram-per-hour quantities of quinoline products. vapourtec.com
Reproducibility Precise control over reaction parameters ensures high fidelity and consistent product quality. chemspeed.comAutomated platforms provide reproducible and directly comparable chemical processes. researchgate.net
High-Throughput Screening Rapidly explores a vast chemical space for novel derivatives with optimized properties. researchgate.netNanogram-to-gram workflows allow for efficient development of synthetic transformations. researchgate.net
Process Optimization Real-time analysis and feedback loops enable rapid optimization of reaction conditions. researchgate.netInline monitoring with various spectroscopic techniques allows for detailed kinetic and thermodynamic studies. researchgate.net

Exploration of Novel Reactivity Patterns and Chemical Transformations

The electronic dichotomy of this compound, with its electron-poor pyridine (B92270) ring and electron-rich benzene (B151609) ring, suggests a rich and largely unexplored reactivity landscape. Future research should aim to uncover novel chemical transformations that leverage this unique electronic profile.

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds under mild conditions. nih.govnih.govacs.orgrsc.orgresearchgate.net This methodology could be employed for the selective C-H functionalization of the quinoline core of this compound, allowing for the introduction of a wide range of substituents at positions that are difficult to access through traditional methods. rsc.org For example, photoredox-catalyzed arylation of quinoline N-oxides has been achieved with high efficiency. rsc.org

Furthermore, the amino group at the 5-position serves as a versatile handle for a variety of transformations. Beyond simple acylation or alkylation, modern cross-coupling methodologies could be explored to construct more complex architectures. For instance, the development of palladium-catalyzed dehydrogenative aromatization could enable the synthesis of novel 4-aminoquinoline (B48711) derivatives. frontiersin.org

The trifluoromethyl group, while generally considered robust, can also participate in specific chemical transformations. Exploring reactions that modulate the electronic properties of this group or involve its transformation could lead to novel molecular scaffolds with unique properties.

Table 2: Potential Novel Reactions for this compound

Reaction TypePotential OutcomeRationale
Photoredox C-H Functionalization Introduction of aryl, alkyl, or other functional groups at various positions on the quinoline ring. rsc.orgresearchgate.netMild reaction conditions and high functional group tolerance. acs.org
Skeletal Rearrangement Transformation of the quinoline core into other heterocyclic systems, such as indole (B1671886) derivatives. acs.orgAccess to novel molecular scaffolds from a common precursor. acs.org
Amino Group Derivatization Synthesis of complex amides, sulfonamides, or cross-coupled products.The amino group is a key site for introducing structural diversity.
Trifluoromethyl Group Transformation Conversion of the CF3 group into other functionalities.Potential to fine-tune electronic properties and create new reactive sites.
Electrocatalytic Annulation Construction of fused polycyclic systems. acs.orgMetal-free and mild conditions for building molecular complexity. acs.org

Advanced Computational Modeling for Predictive Research and Material Design

Computational chemistry, including Density Functional Theory (DFT) and machine learning (ML), offers powerful tools to predict the properties of molecules and guide experimental research. nih.govnih.govrsc.orgrsc.orgresearchgate.netnih.gov For this compound, these methods can be used to forecast its electronic, optical, and chemical properties, thereby accelerating the discovery of new applications.

DFT calculations can provide insights into the molecular geometry, electronic structure (HOMO/LUMO energy levels), and reactivity of this compound and its derivatives. nih.govrsc.orgrsc.orgresearchgate.netnih.gov This information is crucial for designing molecules with specific photophysical properties for applications in organic electronics or as fluorescent probes. rsc.org For example, computational studies have been used to understand the electronic properties of perfluorophenyl functionalized quinolines for potential use in organic photovoltaic solar cells. rsc.org

Machine learning models can be trained on existing data to predict various properties of heterocyclic compounds, such as their bioactivity, toxicity, or material characteristics. nih.govresearchgate.netnih.govresearchgate.net By developing quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, researchers can screen virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis. nih.govacs.org This approach can significantly reduce the experimental effort required to identify molecules with desired attributes.

Table 3: Applications of Computational Modeling for this compound Research

Computational MethodApplicationPotential Insights
Density Functional Theory (DFT) Prediction of electronic and optical properties. nih.govrsc.orgrsc.orgresearchgate.netnih.govHOMO/LUMO energies, charge distribution, absorption/emission spectra, and chemical reactivity. rsc.org
Time-Dependent DFT (TD-DFT) Simulation of UV-Vis absorption spectra. nih.govrsc.orgrsc.orgUnderstanding the photophysical behavior of novel derivatives for optical applications. rsc.org
Machine Learning (ML) QSAR/QSPR modeling for property prediction. nih.govresearchgate.netnih.govresearchgate.netPrediction of biological activity, toxicity, and material properties for high-throughput virtual screening. nih.gov
Molecular Dynamics (MD) Simulations Study of interactions with biological targets or materials. nih.govUnderstanding binding modes and stability of complexes for drug design or materials science. nih.gov

Multidisciplinary Applications Beyond Current Scope

The unique combination of a fluorinated quinoline core and an amino functional group in this compound opens up a wide range of potential applications in diverse fields beyond its initial conception.

In materials science , quinoline derivatives have shown promise in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.gov The fluorescence properties of the quinoline scaffold, potentially tunable by modifying the substituents, make this compound an interesting candidate for the development of new emissive materials. wikipedia.org The trifluoromethyl group can enhance properties like electron mobility and stability, which are crucial for high-performance electronic devices. Furthermore, the amino group provides a convenient point for polymerization or grafting onto surfaces to create functional materials and coordination polymers. mdpi.com

The development of bioorthogonal chemistry tools is another exciting avenue. The unique reactivity of the quinoline scaffold could be harnessed to design bioorthogonal reactions for labeling and imaging biomolecules in living systems. The fluorine atoms could also serve as a spectroscopic tag for 19F NMR-based imaging and diagnostics.

Finally, in supramolecular chemistry , the ability of the quinoline nitrogen and the amino group to participate in hydrogen bonding and π-π stacking interactions could be exploited to construct self-assembling systems with complex architectures and functions.

Table 4: Potential Unexplored Applications for this compound

FieldPotential ApplicationKey Features to Exploit
Materials Science Organic electronics (OLEDs, OFETs, OSCs), nih.govwikipedia.org Coordination polymers. mdpi.comFluorescence, electron mobility, thermal stability, and polymerization capability.
Chemical Sensors Fluorescent probes for analytes. nih.govnih.govTunable fluorescence, sensitivity to the chemical environment.
Bioorthogonal Chemistry Labeling and imaging of biomolecules.Unique reactivity for selective transformations in biological systems.
Supramolecular Chemistry Self-assembling materials.Hydrogen bonding, π-π stacking interactions.

Q & A

Q. What synthetic strategies are commonly employed for preparing 4-(Trifluoromethyl)quinolin-5-amine?

Q. How is the trifluoromethyl group characterized in this compound?

The trifluoromethyl group is confirmed via 19F^{19}F NMR spectroscopy, showing a distinct singlet near -62 ppm due to the electronegative environment. Additionally, 1H^1H NMR reveals deshielding effects on adjacent protons (e.g., quinoline H-2 and H-8 protons shift upfield by 0.3–0.5 ppm) .

Q. What analytical techniques are essential for purity assessment?

  • HPLC : To quantify impurities (<2% by area normalization).
  • Elemental Analysis : Confirms C, H, N, and F content within ±0.3% of theoretical values.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies may arise from differences in metabolic stability, solubility, or protein binding. For example, trifluoromethyl groups enhance lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Mitigation strategies include:

  • Solubility Enhancement : Co-solvents (e.g., DMSO/PBS mixtures) or formulation with cyclodextrins.
  • Metabolic Profiling : LC-MS/MS to identify metabolites that may deactivate the compound in vivo .

Q. What strategies improve low yields in the amination step?

  • Solvent Optimization : Replacing NMP with DMA (dimethylacetamide) may reduce side reactions.
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2_2) can accelerate nucleophilic substitution.
  • Temperature Control : Lowering reaction temperatures (e.g., 80°C) minimizes decomposition of sensitive intermediates .

Q. How does the trifluoromethyl group influence electronic properties and binding affinity?

The -CF3_3 group exerts strong electron-withdrawing effects, reducing the basicity of the quinoline amine (pKa_a ~5.5 vs. ~9.5 for non-fluorinated analogs). This enhances bioavailability by increasing unionized species at physiological pH. In docking studies, the group forms hydrophobic interactions with aromatic residues (e.g., Phe314 in mycobacterial targets), improving binding affinity by 2–3 kcal/mol .

Q. How to address contradictory SAR (Structure-Activity Relationship) data in analogs?

  • Conformational Analysis : Use X-ray crystallography or DFT calculations to identify bioactive conformers.
  • Steric Effects : Substituents at the 2-position of quinoline may clash with target pockets, reducing activity despite electronic optimization.
  • Counterion Effects : Salt forms (e.g., hydrochloride) can alter solubility and membrane penetration .

Methodological Considerations

Q. What precautions are necessary for handling fluorinated intermediates?

  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts (e.g., CF3_3-containing gases).
  • Waste Disposal : Fluorinated waste must be segregated and treated with calcium hydroxide to neutralize acidic byproducts .

Q. How to design a stability-indicating HPLC method for this compound?

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B).
  • Detection : UV at 254 nm. Validate method robustness for forced degradation products (e.g., hydrolysis at pH 1–13) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.